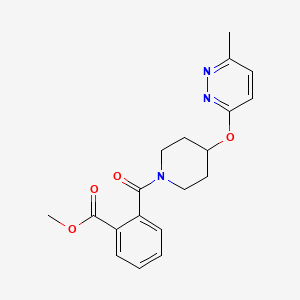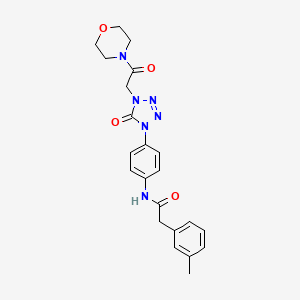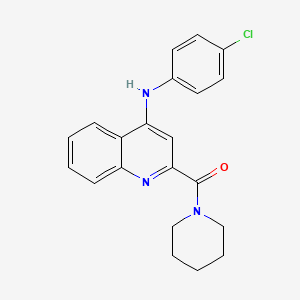
TCMDC-142993
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential as an antimalarial agent. It is part of a series of compounds developed to target specific enzymes in the malaria parasite, Plasmodium falciparum, which is responsible for the most severe form of malaria. The compound has shown promising results in inhibiting the growth of the parasite and is being studied for its potential use in malaria treatment .
Wissenschaftliche Forschungsanwendungen
2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications, including:
Chemistry: In chemistry, 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is used as a model compound to study various chemical reactions and mechanisms. Its unique structure makes it an ideal candidate for studying reaction pathways and intermediates.
Biology: In biology, 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is used to study the biology of the malaria parasite, Plasmodium falciparum. It has been shown to inhibit the growth of the parasite by targeting specific enzymes involved in its life cycle.
Medicine: In medicine, 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is being studied for its potential use as an antimalarial drug. It has shown promising results in preclinical studies and is being further developed for clinical use.
Industry: In the pharmaceutical industry, 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is used as a lead compound for the development of new antimalarial drugs. .
Wirkmechanismus
Target of Action
TCMDC-142993, also known as 2-(4-methylsulfanylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
The compound interacts with PfCLK3 through a covalent inhibition mechanism . The co-crystal structure of PfCLK3 with this compound has been solved, which facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of the compound .
Biochemical Pathways
This compound affects the biochemical pathways related to RNA splicing in the malarial parasite . The Plasmodium CLK-family, which PfCLK3 is a part of, are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .
Pharmacokinetics
falciparum killing assays . This suggests a good bioavailability and effective interaction with its target.
Result of Action
The action of this compound results in the inhibition of protein translation and activation of the amino acid starvation response in the malarial parasite . This leads to the death of the parasite, offering prophylactic, transmission blocking, and curative potential .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, resistance to currently deployed drugs can affect the compound’s action . This compound has shown a low propensity for resistance development , making it a promising lead in the search for new antimalarials.
Biochemische Analyse
Biochemical Properties
TCMDC-142993 has been identified as an inhibitor for M32 metallocarboxypeptidases, which are enzymes widely distributed among prokaryotic organisms and a few eukaryotes . The interaction of this compound with these enzymes suggests its potential role in influencing biochemical reactions involving these enzymes .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory action on M32 metallocarboxypeptidases . These enzymes are involved in various cellular processes, and their inhibition by this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with M32 metallocarboxypeptidases . This binding inhibits the activity of these enzymes, leading to changes in gene expression and other cellular processes .
Vorbereitungsmethoden
The synthesis of 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of a core structure, which is a key intermediate in the synthesis of 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide. This is achieved through a series of condensation reactions.
Functional Group Modification: The core structure is then modified by introducing various functional groups. This step often involves the use of reagents such as halogens, amines, and alcohols.
Final Assembly: The final step involves the assembly of the modified core structure into the final compound, 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide.
Analyse Chemischer Reaktionen
2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen. Common reagents for these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide can undergo substitution reactions, where one functional group is replaced by another. These reactions often involve the use of nucleophiles or electrophiles.
Condensation: Condensation reactions involve the combination of two molecules with the loss of a small molecule, such as water. .
Vergleich Mit ähnlichen Verbindungen
2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is part of a series of compounds developed to target specific enzymes in the malaria parasite. Similar compounds include:
Tcmdc-135051: This compound also targets the enzyme PfCLK3 and has shown similar antimalarial activity. 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide has been found to have better selectivity and potency.
Tcmdc-125133: This compound targets a different enzyme in the malaria parasite and has shown promising antimalarial activity. 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide has a unique mechanism of action that makes it a valuable addition to the arsenal of antimalarial drugs.
Tcmdc-135907: This compound has shown activity against the malaria parasite but has a different chemical structure and mechanism of action compared to 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide .
Eigenschaften
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-22-13-7-5-12(6-8-13)10-16(21)20-17-19-15(11-23-17)14-4-2-3-9-18-14/h2-9,11H,10H2,1H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAILOCOPCVAAAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2399115.png)
![(9-Methyl-6,9-diazaspiro[4.5]decan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2399116.png)
![2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2399118.png)
![3-(5-Methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2399120.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2399123.png)
![2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2399125.png)

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2399127.png)
